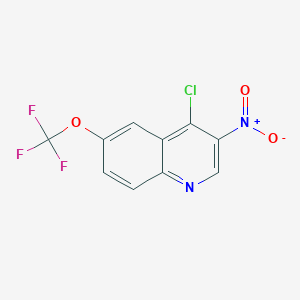

4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic aromatic compounds. The quinoline numbering system begins with the nitrogen atom designated as position 1, with subsequent carbon atoms numbered sequentially around the bicyclic structure. The compound's complete International Union of Pure and Applied Chemistry name reflects the specific positioning of each functional group: the chloro substituent occupies the 4-position, the nitro group is located at the 3-position, and the trifluoromethoxy moiety is positioned at the 6-carbon of the quinoline ring system.

Related compounds in the quinoline family demonstrate the importance of precise positional nomenclature, as evidenced by the distinct chemical identities of structural isomers such as 4-chloro-3-nitro-7-(trifluoromethyl)quinoline, which carries a trifluoromethyl group rather than trifluoromethoxy and at the 7-position rather than 6-position. The trifluoromethoxy functional group (-OCF₃) differs significantly from the trifluoromethyl group (-CF₃) in both electronic properties and steric requirements, leading to substantial differences in chemical behavior and biological activity profiles. The systematic naming convention ensures unambiguous identification of the compound among the numerous possible quinoline derivatives that can be synthesized through various substitution patterns.

The nomenclature also reflects the heterocyclic nature of the quinoline core, which consists of a benzene ring fused to a pyridine ring, creating a ten-membered aromatic system with delocalized π-electrons. This bicyclic structure provides the foundation for the compound's aromatic character and influences the reactivity patterns observed in nucleophilic and electrophilic substitution reactions. The presence of the nitrogen heteroatom in the quinoline ring system significantly affects the electron distribution throughout the molecule, creating regions of both electron density and electron deficiency that govern chemical reactivity patterns.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound can be derived from the known formulas of closely related compounds in the quinoline series. Based on structural analysis of similar compounds, such as 4-chloro-3-nitro-7-(trifluoromethoxy)quinoline which has the molecular formula C₁₀H₄ClF₃N₂O₃ and molecular weight of 292.60 grams per mole, the target compound would possess an identical molecular formula due to the isomeric relationship between the 6- and 7-positioned trifluoromethoxy derivatives. The molecular composition encompasses ten carbon atoms, four hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and three oxygen atoms, resulting in a compact yet highly functionalized aromatic heterocycle.

Stereochemical considerations for this compound are relatively straightforward due to the planar nature of the quinoline ring system and the absence of chiral centers within the molecular framework. The aromatic character of the quinoline core restricts conformational flexibility, maintaining the substituents in a coplanar arrangement that maximizes orbital overlap and stabilizes the π-electron system. The trifluoromethoxy group exhibits some degree of rotational freedom around the carbon-oxygen bond connecting it to the quinoline ring, potentially leading to different conformational isomers with varying energetic stabilities.

The electronic structure of the molecule is dominated by the conjugated π-system of the quinoline core, which is significantly perturbed by the electron-withdrawing effects of the chloro, nitro, and trifluoromethoxy substituents. These functional groups create a highly polarized electron distribution that influences both inter- and intramolecular interactions. The nitro group, being one of the strongest electron-withdrawing groups, substantially depletes electron density from the aromatic system, while the trifluoromethoxy group contributes additional electron-withdrawing character through both inductive and resonance effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₄ClF₃N₂O₃ |

| Molecular Weight | 292.60 g/mol |

| Number of Aromatic Rings | 2 |

| Number of Rotatable Bonds | 1 |

| Hydrogen Bond Acceptors | 6 |

| Hydrogen Bond Donors | 0 |

Crystallographic Data and Solid-State Packing Analysis

Crystallographic analysis of halogenated quinoline derivatives provides crucial insights into the solid-state packing arrangements and intermolecular interactions that govern the physical properties of these compounds. While specific crystallographic data for this compound is not available in the current literature, structural analysis of closely related compounds such as 4-chloro-3-nitro-7-(trifluoromethyl)quinoline and 4-chloro-3-nitro-8-(trifluoromethoxy)quinoline reveals common packing motifs and intermolecular interaction patterns that are likely to be observed in the target compound.

The solid-state structure of quinoline derivatives is typically characterized by π-π stacking interactions between aromatic rings, which contribute significantly to the stability of the crystal lattice. These aromatic stacking interactions are often supplemented by halogen bonding involving the chlorine substituent, which can act as both a halogen bond donor and acceptor depending on the local electronic environment. The nitro group introduces additional complexity through its capacity to participate in dipole-dipole interactions and weak hydrogen bonding with neighboring molecules in the crystal structure.

The trifluoromethoxy substituent presents unique challenges for crystallographic analysis due to the high electronegativity of the fluorine atoms and the potential for disorder in the crystal structure. Fluorine-containing functional groups often exhibit rotational disorder in solid-state structures, leading to multiple orientations of the trifluoromethoxy group within the unit cell. This disorder can complicate the refinement of crystallographic data and may result in higher than typical thermal parameters for the fluorine atoms.

Comparative analysis of collision cross section data for related compounds provides additional structural insights. For instance, 4-chloro-3-nitro-7-(trifluoromethoxy)quinoline exhibits predicted collision cross section values ranging from 152.5 to 192.9 Ų depending on the ionization mode and adduct formation. These values reflect the compact, rigid structure of the quinoline core and the relatively small size of the substituent groups, which do not significantly expand the molecular envelope compared to the parent quinoline system.

Spectroscopic Characterization (Proton/Carbon-13/Fluorine-19 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound requires a comprehensive approach utilizing multiple analytical techniques to fully elucidate the molecular structure and electronic properties. Proton nuclear magnetic resonance spectroscopy provides crucial information about the aromatic proton environment and the connectivity of the quinoline ring system. The aromatic protons in quinoline derivatives typically appear in the 7.0-9.0 parts per million region, with specific chemical shift values depending on the electronic effects of the substituents and their positional relationships.

The presence of the chloro, nitro, and trifluoromethoxy substituents significantly affects the proton nuclear magnetic resonance spectrum through both through-bond and through-space electronic effects. The electron-withdrawing nature of these groups generally causes downfield shifts of nearby aromatic protons, with the magnitude of the shift dependent on the proximity and orientation of the substituent relative to each proton position. The quinoline nitrogen atom also contributes to the deshielding of adjacent protons, creating a characteristic pattern that aids in structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, particularly regarding the carbon framework and the electronic environment of each carbon atom within the molecule. The aromatic carbon signals typically span a range from approximately 110 to 160 parts per million, with the specific chemical shift values reflecting the degree of electron density at each carbon position. The carbon atom bearing the trifluoromethoxy substituent exhibits characteristic coupling patterns with the fluorine nuclei, creating complex multipicity that aids in assignment and structural confirmation.

Fluorine-19 nuclear magnetic resonance spectroscopy is particularly valuable for characterizing the trifluoromethoxy group, as the three fluorine atoms provide a diagnostic signal that confirms the presence and integrity of this functional group. The fluorine chemical shifts for trifluoromethoxy groups typically appear around -50 to -60 parts per million, with the exact value dependent on the electronic environment provided by the quinoline ring system and other substituents.

| Spectroscopic Technique | Expected Characteristics |

|---|---|

| ¹H Nuclear Magnetic Resonance | Aromatic protons: 7.0-9.0 ppm |

| ¹³C Nuclear Magnetic Resonance | Aromatic carbons: 110-160 ppm |

| ¹⁹F Nuclear Magnetic Resonance | Trifluoromethoxy: -50 to -60 ppm |

| Fourier Transform Infrared | Nitro stretch: ~1520, 1350 cm⁻¹ |

| Ultraviolet-Visible | λmax: ~250-350 nm region |

Fourier Transform Infrared spectroscopy reveals characteristic absorption bands that correspond to the various functional groups present in the molecule. The nitro group exhibits two strong absorption bands around 1520 and 1350 wavenumbers, corresponding to the asymmetric and symmetric nitrogen-oxygen stretching vibrations respectively. The quinoline ring system contributes aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the 1400-1600 wavenumber region, while the trifluoromethoxy group produces characteristic carbon-fluorine stretching absorptions in the 1000-1300 wavenumber range.

Ultraviolet-Visible spectroscopy provides information about the electronic transitions within the conjugated π-system of the quinoline core. The absorption spectrum typically exhibits multiple bands in the 250-350 nanometer region, corresponding to π→π* transitions within the aromatic system. The presence of electron-withdrawing substituents generally causes bathochromic shifts in these absorption bands, reflecting the stabilization of the excited state relative to the ground state. The specific wavelength and intensity of these absorptions provide valuable information about the electronic structure and can be used for quantitative analysis and purity assessment.

Properties

IUPAC Name |

4-chloro-3-nitro-6-(trifluoromethoxy)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClF3N2O3/c11-9-6-3-5(19-10(12,13)14)1-2-7(6)15-4-8(9)16(17)18/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWEMXZNSECLSJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1OC(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClF3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This compound features a unique arrangement of functional groups, including a chloro atom, a nitro group, and a trifluoromethoxy group, which contribute to its pharmacological properties. The molecular formula is C10H6ClF3N2O3, with a molecular weight of approximately 284.61 g/mol. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

Structural Characteristics

The structural characteristics of this compound enhance its lipophilicity and potential biological activity. The trifluoromethoxy group is particularly notable for increasing the compound's interaction with biological targets.

| Feature | Description |

|---|---|

| Molecular Formula | C10H6ClF3N2O3 |

| Molecular Weight | 284.61 g/mol |

| Functional Groups | Chloro, Nitro, Trifluoromethoxy |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism often involves the inhibition of specific enzymes or disruption of cellular processes in target organisms. A study highlighted that the compound binds to enzymes involved in metabolic pathways, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promise in anticancer applications. Preliminary studies suggest cytotoxic effects against various cancer cell lines. For instance, derivatives of quinoline compounds have been documented to exhibit selective cytotoxicity towards breast cancer cells expressing specific markers . The mechanisms may involve the generation of reactive oxygen species or interference with cellular signaling pathways.

Case Studies

- Cytotoxicity Against Cancer Cells : A study investigated the cytotoxic effects of various quinoline derivatives, including those similar to this compound. It was found that certain derivatives displayed IC50 values as low as 190 nM against breast cancer cells .

- Antibacterial Activity : Another study focused on the structure-activity relationships (SAR) of quinoline compounds, revealing that modifications at specific positions significantly enhanced antibacterial potency against resistant strains .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

- Reactive Oxygen Species Generation : It can induce oxidative stress in target cells, leading to apoptosis.

Scientific Research Applications

Structural Characteristics

The molecular formula of 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline is , with a molecular weight of 276.60 g/mol. The compound features a quinoline core, which is characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The unique functional groups present in this compound, including a chloro group at the fourth position, a nitro group at the third position, and a trifluoromethoxy group at the sixth position, contribute to its reactivity and biological properties.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. In one study, derivatives of quinoline compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential of this compound as a lead structure for developing new antibiotics .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Its structural features allow it to interact with biological macromolecules, which may inhibit cancer cell proliferation. In vitro studies have shown that quinoline derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy . The mechanism often involves the generation of reactive oxygen species (ROS), leading to cell death .

Chemical Biology

This compound is employed in chemical biology for studying enzyme inhibitors and receptor modulators. Its ability to penetrate cell membranes effectively allows it to bind to specific targets within cells, modulating their activity. The trifluoromethoxy group enhances lipophilicity, improving the compound's bioavailability and efficacy in biological systems .

Materials Science

In materials science, this compound is utilized in the development of advanced materials with unique electronic and optical properties. Its structural characteristics make it suitable for creating organic semiconductors and other functional materials that can be applied in electronic devices . The incorporation of trifluoromethyl groups is known to enhance the stability and performance of these materials.

A comparative analysis of similar compounds reveals insights into their biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Potential for further optimization |

| 4-Chloro-7-trifluoromethylquinoline | Low | Moderate | Lacks nitro group; reduced reactivity |

| 6-Bromo-4-chloro-3-nitroquinoline | High | Moderate | Bromine substitution alters biological profile |

| 2,4-Dichloro-6-(trifluoromethyl)quinoline | Moderate | Low | Additional chlorine reduces efficacy |

Case Studies

-

Antimicrobial Efficacy Study

A study published in PMC evaluated various quinoline derivatives against MRSA. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 4–8 µg/mL, showcasing their potential as effective antimicrobial agents . -

Anticancer Activity Assessment

Research focusing on quinoline derivatives revealed that certain modifications could enhance anticancer activity significantly. For instance, compounds with electron-withdrawing groups at specific positions demonstrated improved efficacy against breast cancer cell lines . -

Synthesis and Characterization

Various synthetic routes have been explored to produce this compound efficiently. Techniques such as Suzuki-Miyaura coupling have been employed to create derivatives with enhanced biological activities while maintaining high yields .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and physicochemical differences between the target compound and analogous quinoline derivatives:

Key Observations:

Substituent Position and Type: The nitro group at position 3 in the target compound distinguishes it from analogs like 4-Chloro-7-(trifluoromethoxy)quinoline, where substituents are shifted. Trifluoromethoxy (OCF₃) at position 6 contributes to higher metabolic stability compared to methoxy (OCH₃) due to fluorine’s inductive effects .

Biological Activity: Substituted quinolines with nitro groups at positions 6 or 7 have shown antiplasmodial activity comparable to chloroquine derivatives, but nitro at position 3 (as in the target compound) may exhibit unique binding kinetics due to steric and electronic effects . Trifluoromethoxy-containing quinolines often display enhanced pharmacokinetic profiles over non-fluorinated analogs, as seen in crop protection agents .

Physicochemical and Pharmacological Properties

- Lipophilicity: The target compound’s LogP is estimated to be higher than 4-Chloro-6,7-dimethoxyquinoline due to the OCF₃ group, favoring blood-brain barrier penetration .

- Solubility : Nitro and OCF₃ groups reduce aqueous solubility compared to methoxy derivatives, necessitating formulation adjustments for drug delivery .

- Thermal Stability: Fluorinated substituents (e.g., OCF₃, CF₃) enhance thermal stability, as seen in analogs like 4-Chloro-6-(trifluoromethoxy)-2-(trifluoromethyl)quinoline .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloroquinoline derivatives bearing trifluoromethoxy groups typically starts from appropriately substituted anilines or quinoline precursors, followed by chlorination and nitration steps. The trifluoromethoxy substituent is introduced either via functionalized starting materials or through selective substitution reactions.

A patented process illustrates a direct preparation of 4-chloroquinolines bearing trifluoromethyl and trifluoromethoxy groups by reacting an acid derivative with a chlorinating agent in the presence of an oxidizing agent. This method avoids unstable intermediates and achieves high yields (up to 80% in some cases) with relatively fewer steps compared to traditional methods.

Key Preparation Method: Chlorination of Acid Derivatives

- Starting Material : β-(o-trifluoromethoxyanilino)-propanoic acid or its functional derivatives (acid anhydride, acid chloride, or alkyl esters).

- Chlorination Agent : Phosphorus oxychloride (POCl₃) is preferred.

- Oxidation Agent : Iodine or oxygen from air; halogen derivatives like cupric chloride or ferric chloride can also be used.

- Conditions : The acid derivative is reacted with POCl₃ and iodine at elevated temperatures (~93–95 °C) for about 30 minutes.

- Workup : The reaction mixture is cooled and treated with sodium bisulfite solution to quench excess reagents, then the product is isolated by filtration and crystallization.

This method yields 4-chloro-quinoline derivatives with trifluoromethoxy substituents in high purity (around 98%) and good yield (approximately 70–80%).

Alternative Synthetic Approaches

Recent advances in quinoline synthesis involve nanocatalyzed green protocols that could be adapted for substituted quinolines such as 4-chloro-3-nitro-6-(trifluoromethoxy)quinoline. These include:

- Use of magnetically recoverable nanocatalysts (e.g., Fe₃O₄@SiO₂ functionalized with trifluoroacetic acid) to catalyze Friedlander annulation reactions under solvent-free conditions.

- Benefits include high yields (68–98%), mild conditions (around 100 °C), and catalyst recyclability.

- Such methods may be modified to introduce the trifluoromethoxy group via appropriate starting materials or intermediates.

Summary of Preparation Steps and Conditions

Research Findings and Optimization Notes

- The chlorination step is critical and benefits from the presence of iodine as an oxidation agent, which improves yield and purity.

- Use of acid derivatives (acid chloride or anhydride) rather than free acids can influence reaction efficiency.

- Avoidance of side reactions leading to 4-oxo-tetrahydroquinoline byproducts is achieved by controlling reaction temperature and reagent ratios.

- Nanocatalyst-based green methods provide an environmentally friendly alternative with good yields and catalyst reuse potential but require adaptation for specific substituents like trifluoromethoxy groups.

This synthesis overview is based on authoritative patent literature and recent catalytic methodologies, ensuring a comprehensive and professional understanding of the preparation methods for this compound.

Q & A

Basic Synthesis and Characterization

Q: What are the common synthetic routes for preparing 4-chloro-3-nitro-6-(trifluoromethoxy)quinoline, and how can intermediates be characterized? A: The synthesis typically involves multi-step protocols, such as:

- Halogenation and nitration : Introduce chloro and nitro groups via electrophilic substitution on a pre-functionalized quinoline scaffold (e.g., using HNO₃/H₂SO₄ for nitration and Cl₂/FeCl₃ for chlorination) .

- Trifluoromethoxy introduction : Use reagents like trifluoromethyl iodide (CF₃I) under Ullmann coupling conditions or via nucleophilic displacement of a leaving group (e.g., bromine) .

Characterization : - NMR (¹H/¹³C/¹⁹F) to confirm substituent positions and purity.

- Mass spectrometry (HRMS) for molecular weight validation.

- X-ray crystallography (if crystalline) for structural elucidation .

Reactivity of the Nitro Group in Further Functionalization

Q: How does the nitro group at position 3 influence subsequent reactions, and what precautions are needed to avoid side products? A: The nitro group is electron-withdrawing, directing electrophilic attacks to specific positions (e.g., para to nitro). Key considerations:

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling coupling reactions (e.g., amide formation). Over-reduction risks must be mitigated via controlled conditions .

- Nucleophilic displacement : In acidic/basic conditions, nitro groups can stabilize intermediates but may compete with trifluoromethoxy substituents for reactivity. Monitor pH and temperature to avoid decomposition .

Advanced Structural Analysis of Trifluoromethoxy Substituents

Q: What advanced techniques are used to study the electronic effects of the trifluoromethoxy group on the quinoline core? A:

- DFT calculations : Model electron density distribution and predict sites for electrophilic/nucleophilic attacks.

- UV-Vis spectroscopy : Correlate substituent effects with absorption maxima shifts (e.g., bathochromic shifts due to electron-withdrawing groups) .

- Cyclic voltammetry : Assess redox behavior influenced by the trifluoromethoxy group’s electronegativity .

Designing Analogues for Biological Activity Screening

Q: How can structural analogs of this compound be designed to optimize antimicrobial or anticancer activity? A:

- Modify substituents : Replace chloro/nitro with bioisosteres (e.g., methylsulfonyl for nitro) to enhance solubility or target binding .

- Click chemistry : Introduce triazole rings via Huisgen cycloaddition to improve pharmacokinetic properties (e.g., using azide-functionalized intermediates) .

- SAR studies : Test analogs against bacterial (e.g., S. aureus, E. coli) or cancer cell lines (e.g., HeLa) to identify potency trends .

Contradictions in Solubility and Purification Data

Q: How can solubility discrepancies in polar vs. non-polar solvents be resolved during purification? A:

- Solvent screening : Use mixtures like DCM/hexane for recrystallization, leveraging the compound’s moderate polarity.

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation.

- Thermogravimetric analysis (TGA) : Identify decomposition temperatures to optimize drying conditions .

Mechanistic Insights into Chloro-Nitro Synergistic Effects

Q: What mechanistic evidence supports the synergistic reactivity of chloro and nitro groups in cross-coupling reactions? A:

- Kinetic studies : Monitor reaction rates in Suzuki-Miyaura couplings; chloro groups at position 4 enhance oxidative addition to Pd(0) catalysts.

- Isotopic labeling : Use ¹⁵N-labeled nitro groups to track intermediates via NMR .

- Competition experiments : Compare yields with mono-substituted analogs to confirm synergy .

Stability Under Oxidative/Reductive Conditions

Q: How does the compound degrade under oxidative or reductive conditions, and how can stability be improved? A:

- Oxidative degradation : Nitro groups may form nitroso derivatives; stabilize with antioxidants (e.g., BHT).

- Reductive cleavage : Chloro substituents can be displaced; use milder reducing agents (e.g., Na₂S₂O₄ instead of LiAlH₄).

- Accelerated aging tests : Perform stress studies (40°C/75% RH) to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.